Riboswitch Binding: 5-Amino Group Confers ~20-Fold Affinity Gain Over the 2,6-Diamino Scaffold
In a direct comparative study of pyrimidine-based guanine riboswitch ligands, PC1 (2,5,6-triaminopyrimidin-4-one, incorporating the 2,5-diamino motif) exhibited a binding affinity of approximately 100 nM to the guanine riboswitch aptamer domain, compared to approximately 5 nM for the native ligand guanine [1]. In contrast, PC2 (2,6-diaminopyrimidin-4-one, lacking the 5-amino group) showed approximately 5-fold lower gene expression modulation in B. subtilis transcriptional reporter assays and produced no antibiotic activity against S. aureus under conditions where PC1 was bactericidal [1]. This demonstrates that the 5-amino substituent—a defining feature retained in 2,5-diaminopyrimidin-4(3H)-one—provides critical hydrogen-bonding contacts essential for high-affinity riboswitch engagement.
| Evidence Dimension | Guanine riboswitch binding affinity and functional gene modulation |
|---|---|
| Target Compound Data | PC1 (2,5,6-triamino-4-pyrimidinone, containing 2,5-diamino motif): ~100 nM binding affinity; bactericidal against S. aureus |
| Comparator Or Baseline | PC2 (2,6-diamino-4-pyrimidinone): ~5-fold lower gene modulation vs PC1; no antibiotic activity. Guanine (native ligand): ~5 nM |
| Quantified Difference | PC1 binds riboswitch with ~100 nM affinity (20-fold weaker than guanine); PC2 shows ~5-fold reduction in gene modulation relative to PC1 and fails to produce antibiotic activity |
| Conditions | In-line probing assay with B. subtilis guanine riboswitch; transcriptional lacZ reporter fusions in B. subtilis; S. aureus antibiogram assays (Müller-Hinton medium) |
Why This Matters
For researchers developing riboswitch-targeted antibacterials or studying RNA-small molecule recognition, the 2,5-diamino substitution pattern is essential for achieving the hydrogen-bond complementarity required for riboswitch binding—substitution with the 2,6-isomer results in loss of functional activity.
- [1] Mulhbacher J, Brouillette E, Allard M, Fortier LC, Malouin F, Lafontaine DA. Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathog. 2010;6(4):e1000865. PMC2858708. View Source
